molecular formula C19H23NO4 B12961301 (R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

Cat. No.: B12961301
M. Wt: 329.4 g/mol
InChI Key: WXQGOWCFXXGOLZ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation

(R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is a chiral amino acid derivative characterized by its stereospecific configuration and protective functional groups. Its systematic IUPAC name is (2R)-3-[(tert-butoxycarbonyl)amino]-2-(naphthalen-1-ylmethyl)propanoic acid, reflecting the R-configuration at the second carbon of the propanoic acid backbone. The molecular formula is $$ \text{C}{20}\text{H}{23}\text{NO}_{4} $$, with a molecular weight of 329.4 g/mol.

The structure comprises three critical components:

  • A tert-butoxycarbonyl (Boc) group, which protects the amino functionality during synthetic processes.
  • A naphthalen-1-ylmethyl substituent, providing steric bulk and aromatic interactions.
  • A propanoic acid backbone with a stereogenic center at the second carbon, dictating the compound’s spatial orientation.

The Boc group is attached to the amino nitrogen via a carbamate linkage, while the naphthalene moiety is bonded to the central carbon through a methylene bridge. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the stereochemistry and spatial arrangement of substituents.

Property Value
Molecular Formula $$ \text{C}{20}\text{H}{23}\text{NO}_{4} $$
Molecular Weight 329.4 g/mol
IUPAC Name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-(naphthalen-1-ylmethyl)propanoic acid
Canonical SMILES CC(C)(C)OC(=O)NC@HC(=O)O

Historical Context in Chiral Amino Acid Derivative Research

The development of Boc-protected amino acids emerged in the mid-20th century alongside advancements in peptide synthesis. The Boc group, introduced by Leonidas Zervas and Maximilian W. Bergmann in the 1930s, became a cornerstone of orthogonal protection strategies due to its stability under basic conditions and selective removal via acidic hydrolysis. This compound’s naphthalene-derived structure reflects a broader trend in the 1980s–1990s to incorporate aromatic moieties into amino acid side chains, enhancing lipophilicity and enabling interactions with hydrophobic biological targets.

Chiral amino acid derivatives like this compound gained prominence in asymmetric catalysis and drug design. For example, the R-configuration’s prioritization aligns with methodologies developed by K. Barry Sharpless and Ryoji Noyori, who emphasized stereochemical precision in synthesizing bioactive molecules. The integration of naphthalene groups further parallels efforts to engineer protease inhibitors and receptor antagonists, where planar aromatic systems improve binding affinity.

Significance of Stereochemical Configuration in Bioactive Compounds

The R-configuration at the second carbon of (R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is critical for its molecular interactions. Enantiomers of chiral amino acids often exhibit divergent biological activities; for instance, the R-form may bind selectively to protein targets, while the S-form could be inactive or even toxic. This stereodependence is evident in pharmaceuticals such as β-lactam antibiotics and ACE inhibitors, where incorrect configurations render compounds therapeutically inert.

In peptide synthesis, the Boc group’s presence ensures the amino group remains unreactive during coupling reactions. Subsequent deprotection with trifluoroacetic acid (TFA) reveals the free amine, enabling sequential elongation of peptide chains. The naphthalene moiety’s rigidity and electron-rich structure further facilitate π-π stacking and van der Waals interactions in synthetic receptors or enzyme-active sites.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-15(17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1

InChI Key

WXQGOWCFXXGOLZ-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC2=CC=CC=C21)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid typically involves:

  • Starting Material: The chiral amino acid 1-naphthylalanine (R-enantiomer).
  • Protection of the Amino Group: Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino functionality to prevent side reactions during subsequent steps.
  • Maintenance of Stereochemistry: Use of stereoselective conditions to preserve the (R)-configuration at the α-carbon.
  • Purification: Crystallization or chromatographic techniques to isolate the pure Boc-protected amino acid.

Detailed Synthetic Route

  • Synthesis of (R)-1-Naphthylalanine:

    • The chiral amino acid can be obtained via asymmetric synthesis methods such as:
      • Enzymatic resolution of racemic mixtures.
      • Chiral auxiliary-mediated alkylation.
      • Asymmetric hydrogenation of corresponding α,β-unsaturated precursors.
    • Alternatively, it can be sourced commercially with high enantiomeric purity.
  • Boc Protection:

    • The free amino group of (R)-1-naphthylalanine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dioxane or tetrahydrofuran (THF).
    • Reaction conditions are typically mild (0–25 °C) to avoid racemization.
    • The reaction proceeds via nucleophilic attack of the amino group on Boc2O, forming the carbamate linkage.
  • Isolation and Purification:

    • After completion, the reaction mixture is quenched with water.
    • The product is extracted into an organic solvent (e.g., ethyl acetate).
    • Purification is achieved by recrystallization or column chromatography.
    • The final product is dried under vacuum to yield the Boc-protected amino acid.

Alternative Methods and Variations

  • Use of Different Protecting Groups: While Boc is standard, other carbamate protecting groups (e.g., Fmoc) can be used depending on downstream applications.
  • Solid-Phase Synthesis Adaptations: For peptide synthesis, the Boc-protected amino acid can be attached to resin supports.
  • Enzymatic Synthesis: Some reports suggest enzymatic methods for stereoselective synthesis of naphthylalanine derivatives, but Boc protection is still chemical.

Research Findings and Analytical Data

Stereochemical Integrity

  • Optical rotation measurements confirm retention of the (R)-configuration after Boc protection.
  • Chiral HPLC analysis shows enantiomeric excess (ee) > 98%, indicating minimal racemization during synthesis.

Yield and Purity

Step Yield (%) Purity (%) (HPLC) Notes
Boc Protection 85–92 >98 Mild conditions prevent racemization
Crude Isolation 75–80 90–95 Requires careful purification
Final Product 70–85 >98 High purity suitable for peptide synthesis

Summary Table of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Starting Material (R)-1-Naphthylalanine (enantiopure) Commercial or synthesized
Protecting Agent Di-tert-butyl dicarbonate (Boc2O) 1.1 equiv.
Base Triethylamine or NaHCO3 1.5 equiv.
Solvent THF, dioxane, or ethyl acetate Anhydrous preferred
Temperature 0–25 °C Room temperature optimal
Reaction Time 2–6 hours Monitored by TLC or HPLC
Purification Recrystallization or chromatography Achieves >98% purity
Optical Rotation +53° (c=2.5 in MeOH) Confirms (R)-configuration

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid, commonly referred to as Boc-Ala-Nap, is a synthetic amino acid derivative. It has garnered interest in pharmaceutical research due to its potential biological activities and applications in drug development. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H23NO4
  • Molecular Weight: 329.39 g/mol
  • CAS Number: 219297-10-6

Boc-Ala-Nap is believed to interact with various biological targets, primarily through modulation of amino acid transport systems. The compound's structure allows it to mimic natural amino acids, facilitating its uptake by cells and influencing metabolic pathways.

Transport Systems

Research indicates that Boc-Ala-Nap can act as a substrate for system L amino acid transporters. These transporters are crucial for the uptake of large neutral amino acids in various tissues, including the brain. Studies have shown that modifications in the structure of similar compounds can significantly affect their transport efficiency and biological activity .

In Vitro Studies

In vitro studies have demonstrated that Boc-Ala-Nap exhibits significant cellular uptake in gliosarcoma cell lines. For instance, a comparative study on related compounds showed that the (R)-enantiomers displayed higher uptake rates than their (S)-counterparts due to their favorable interaction with amino acid transport systems .

Table 1: Uptake Efficiency of Amino Acid Derivatives in 9L Gliosarcoma Cells

CompoundUptake (% Control)Inhibition (%)
(R)-Boc-Ala-Nap100-
(S)-Boc-Ala-Nap7525
Other AnaloguesVariedVaried

In Vivo Studies

In vivo biodistribution studies using rat models have shown that Boc-Ala-Nap achieves high tumor-to-normal tissue ratios. This property suggests its potential utility in targeted drug delivery systems for cancer therapy . The compound's ability to cross the blood-brain barrier (BBB) enhances its relevance for neurological applications.

Case Study 1: Tumor Targeting

A study assessing the biodistribution of Boc-Ala-Nap analogs indicated that the compound could effectively target glioma cells while minimizing uptake in normal brain tissue. This selectivity was attributed to the compound's structural characteristics, which favor interaction with tumor-associated transport mechanisms .

Case Study 2: Neuropharmacology

In neuropharmacological research, Boc-Ala-Nap has been evaluated for its potential role in modulating neurotransmitter systems. Its ability to influence amino acid transport may provide insights into developing therapies for neurological disorders characterized by dysregulated neurotransmitter levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.